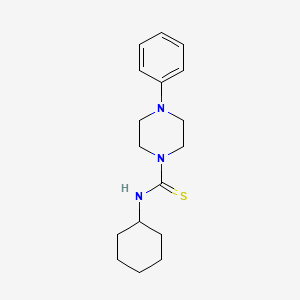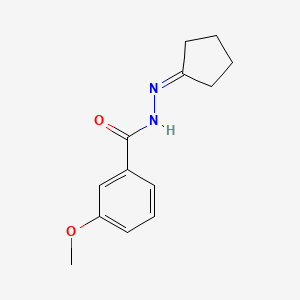
N'-cyclopentylidene-3-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylidene-3-methoxybenzohydrazide, also known as CYM-5442, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzohydrazide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N'-cyclopentylidene-3-methoxybenzohydrazide involves its ability to modulate various signaling pathways in cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide activates the p53 pathway, which is responsible for inducing apoptosis and cell cycle arrest. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide inhibits the NF-κB pathway, which is responsible for the production of inflammatory cytokines. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide activates the Nrf2 pathway, which is responsible for protecting neurons from oxidative stress.
Biochemical and Physiological Effects
N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to have various biochemical and physiological effects on cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide protects neurons from oxidative stress, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high potency and specificity towards its target pathways. N'-cyclopentylidene-3-methoxybenzohydrazide has also been shown to have low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high cost and limited availability. The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide can also be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research related to N'-cyclopentylidene-3-methoxybenzohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide to improve its yield and reduce its cost. Additionally, further studies are needed to understand the long-term effects of N'-cyclopentylidene-3-methoxybenzohydrazide on cells and its potential side effects. Overall, N'-cyclopentylidene-3-methoxybenzohydrazide has shown great potential in scientific research and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide involves the reaction of 3-methoxybenzohydrazide and cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The yield of N'-cyclopentylidene-3-methoxybenzohydrazide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
N'-cyclopentylidene-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that N'-cyclopentylidene-3-methoxybenzohydrazide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-8-4-5-10(9-12)13(16)15-14-11-6-2-3-7-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQPOOFTHMHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-cyclopentylidene-3-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)
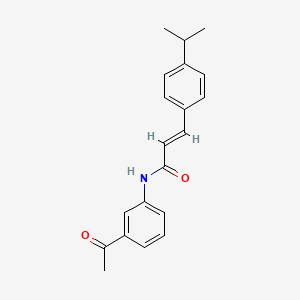
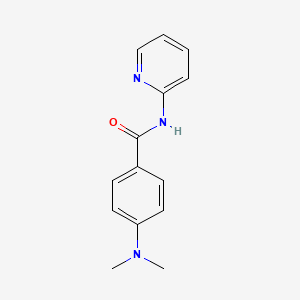

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

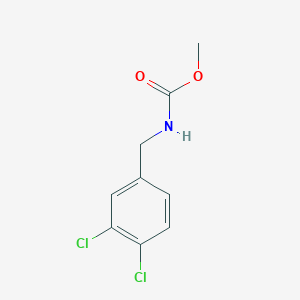
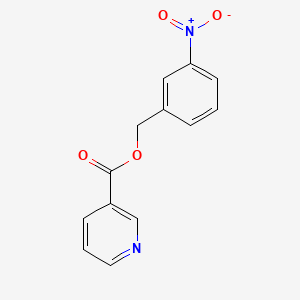
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
